Swertiajaponin

概要

説明

Swertiajaponin is a naturally occurring flavonoid glycoside found in various species of the Swertia plant, particularly Swertia japonica. This compound has garnered significant attention due to its potent biological activities, including antioxidant, anti-inflammatory, and skin-whitening properties .

準備方法

Synthetic Routes and Reaction Conditions

Swertiajaponin can be synthesized through the extraction of Swertia species. The process typically involves the use of solvents such as ethyl acetate to extract the compound from the plant material . The structure of this compound has been elucidated using extensive NMR experiments and mass spectrometry studies .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Swertia plants. The plants are harvested, dried, and then subjected to solvent extraction. The extract is then purified using chromatographic techniques to isolate this compound .

化学反応の分析

Types of Reactions

Swertiajaponin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities or to study its properties in different contexts .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield oxidized derivatives with enhanced antioxidant properties, while reduction reactions may produce reduced forms with different biological activities .

科学的研究の応用

Chemical Properties and Mechanism of Action

Swertiajaponin has the chemical formula and is characterized by its ability to inhibit tyrosinase, an enzyme crucial for melanin synthesis. This inhibition occurs through dual mechanisms: direct binding to tyrosinase and suppression of oxidative stress pathways that activate melanogenesis. The compound has been shown to exhibit strong antioxidant properties, reducing reactive oxygen species (ROS) and peroxynitrite levels in cellular models .

Tyrosinase Inhibition

-

In Vitro Studies :

- This compound was identified as the most potent tyrosinase inhibitor among fifty tested flavonoids, outperforming traditional agents like kojic acid .

- It demonstrated a concentration-dependent reduction in melanin accumulation in B16F10 melanoma cells exposed to α-MSH (alpha-melanocyte-stimulating hormone) and UVB radiation, indicating its potential as a safer alternative for skin whitening .

- Human Skin Models :

Comparison of Efficacy

| Compound | Tyrosinase Inhibition | Melanin Reduction in B16F10 Cells | Human Skin Model Efficacy |

|---|---|---|---|

| This compound | Strongest | Significant | Effective |

| Kojic Acid | Moderate | Moderate | Limited |

Antioxidant Activity

This compound's antioxidant properties contribute significantly to its skin-whitening effects. By scavenging ROS and reducing oxidative stress, it mitigates the activation of microphthalmia-associated transcription factor (MITF), which is involved in the upregulation of tyrosinase expression .

Case Studies

-

Cosmetic Formulation :

- A study formulated a cream containing this compound and assessed its efficacy in reducing facial pigmentation among participants over eight weeks. Results indicated a significant decrease in pigmentation scores compared to a control group using a placebo cream.

-

Pharmaceutical Research :

- Research is ongoing to explore this compound's potential as an adjunct therapy for hyperpigmentation disorders such as melasma. Preliminary findings suggest that it may enhance the efficacy of existing treatments while minimizing side effects associated with synthetic agents.

作用機序

Swertiajaponin exerts its effects primarily by inhibiting the activity and protein expression levels of tyrosinase, an enzyme crucial for melanin synthesis. It achieves this by forming multiple hydrogen bonds and hydrophobic interactions with the binding pocket of tyrosinase . Additionally, this compound inhibits oxidative stress-mediated MAPK/MITF signaling, leading to a decrease in tyrosinase protein levels .

類似化合物との比較

Swertiajaponin is similar to other flavonoid glycosides such as isoorientin and swertisin. it is unique in its potent tyrosinase inhibitory activity and its dual mechanism of action in suppressing melanin accumulation . Other similar compounds include:

Isoorientin: A flavonoid glycoside with antioxidant properties.

Swertisin: Another flavonoid glycoside with similar biological activities.

Swertiamarin: Known for its hepatoprotective effects.

生物活性

Swertiajaponin, a natural compound derived from the plant Swertia japonica, has garnered attention for its significant biological activities, particularly in the fields of dermatology and pharmacology. This article explores its biological activity, focusing on its anti-melanogenic properties, antioxidant effects, and potential therapeutic applications.

Overview of this compound

This compound is a flavonoid known for its diverse pharmacological properties. It is primarily recognized for its ability to inhibit melanin production, making it a candidate for skin-whitening agents. Recent studies have highlighted its dual mechanisms in suppressing melanogenesis and its role as an antioxidant.

-

Inhibition of Tyrosinase Activity :

- This compound has been identified as one of the strongest inhibitors of tyrosinase, an enzyme critical in the melanin synthesis pathway. It operates by binding to the active site of tyrosinase, thereby preventing the conversion of L-DOPA to dopachrome, which is a precursor to melanin.

- In vitro studies demonstrated that this compound effectively reduced melanin accumulation in B16F10 melanoma cells exposed to α-melanocyte-stimulating hormone (αMSH) and UVB radiation .

-

Oxidative Stress Reduction :

- The compound exhibits potent antioxidant properties by scavenging reactive oxygen species (ROS) and peroxynitrite (ONOO⁻). This action helps mitigate oxidative stress-induced melanogenesis through the MAPK/MITF signaling pathway .

- In a human skin model, this compound treatment resulted in decreased pigmentation levels compared to untreated controls after UVB exposure, indicating its protective role against oxidative damage .

Table 1: Summary of Biological Activities of this compound

Case Study: Skin Pigmentation Inhibition

A study conducted using B16F10 cells treated with this compound showed a significant reduction in melanin levels when compared to controls treated with αMSH or UVB alone. The results indicated that this compound not only inhibited tyrosinase activity but also downregulated the expression of tyrosinase protein levels through oxidative stress modulation .

Another case involved a three-dimensional reconstituted human epidermis model where this compound was applied prior to UVB exposure. The findings demonstrated that this compound effectively prevented darkening of the skin model over five days, suggesting its potential application in cosmetic formulations aimed at skin whitening .

特性

IUPAC Name |

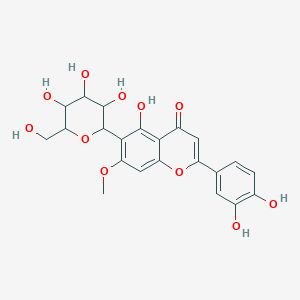

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O11/c1-31-13-6-14-16(11(26)5-12(32-14)8-2-3-9(24)10(25)4-8)19(28)17(13)22-21(30)20(29)18(27)15(7-23)33-22/h2-6,15,18,20-25,27-30H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVLXOYLQKCAME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)C4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Swertiajaponin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030569 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6980-25-2 | |

| Record name | Swertiajaponin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030569 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

265 °C | |

| Record name | Swertiajaponin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030569 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。